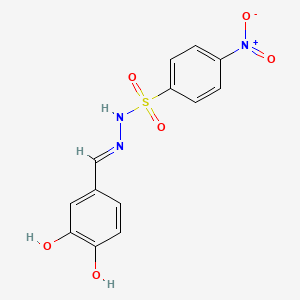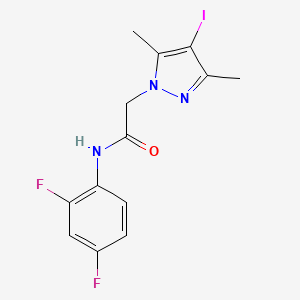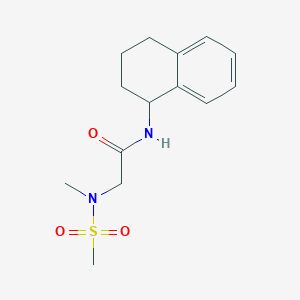![molecular formula C14H15N5O4 B6075892 N-[4-(acetylamino)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6075892.png)
N-[4-(acetylamino)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, commonly known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AMPP belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of AMPP is not fully understood. However, it has been proposed that AMPP exerts its anticancer effects by inhibiting the activity of enzymes involved in DNA synthesis and repair. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory and analgesic effects of AMPP are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
AMPP has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in DNA synthesis and repair, as well as the production of pro-inflammatory cytokines and prostaglandins. AMPP has also been found to induce apoptosis in cancer cells and reduce inflammation and pain in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
AMPP has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications and has been found to exhibit various biochemical and physiological effects. However, there are also some limitations to using AMPP in lab experiments. Its exact mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential fully.
将来の方向性
There are several future directions for research on AMPP. One area of interest is the development of more potent and selective analogs of AMPP with improved therapeutic properties. Another area of research is the investigation of the potential of AMPP as a chemotherapeutic agent in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of AMPP and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, AMPP is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits various biochemical and physiological effects, including anticancer, anti-inflammatory, and analgesic properties. AMPP has several advantages for lab experiments, but there are also some limitations to using it. Further research is needed to fully understand the mechanism of action of AMPP and its potential therapeutic applications in various diseases.
合成法
The synthesis of AMPP involves the reaction of 4-acetylamino phenyl hydrazine with 5-methyl-3-nitro-1H-pyrazole-1-acetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure AMPP.
科学的研究の応用
AMPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. AMPP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c1-9-7-13(19(22)23)17-18(9)8-14(21)16-12-5-3-11(4-6-12)15-10(2)20/h3-7H,8H2,1-2H3,(H,15,20)(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPGPJPLQTYFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)NC(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2,4-dimethyl-6-(1H-pyrazol-1-yl)phenyl]-1-propyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6075818.png)
![N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B6075831.png)
![2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6075845.png)
![5-{3-[(4-chlorobenzyl)oxy]-4-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6075853.png)

![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6075870.png)
![2-(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-6-methyl-1H-benzimidazole](/img/structure/B6075878.png)
![9-phenyl-7-(3-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6075880.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6075883.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(phenylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6075884.png)
![5-(2,3-dichlorophenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6075888.png)

![1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B6075904.png)
